

Check Availability & Pricing

Critical Micelle Concentration of Sodium Methyl 2-Sulfolaurate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Sodium Methyl 2-Sulfolaurate	
Cat. No.:	B1630109	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the critical micelle concentration (CMC) of **Sodium Methyl 2-Sulfolaurate**, an anionic surfactant derived from coconut fatty acids. This document consolidates available quantitative data, outlines detailed experimental protocols for CMC determination, and presents visual representations of experimental workflows. **Sodium Methyl 2-Sulfolaurate** is recognized for its favorable foaming and cleansing properties, good skin tolerance, and biodegradability, making it a subject of interest in various applications, including personal care products and emulsion polymerization.[1][2]

Quantitative Data Summary

The critical micelle concentration is a fundamental property of a surfactant, defining the concentration at which individual surfactant molecules (monomers) begin to aggregate into micelles.[3][4] Below the CMC, the surfactant primarily exists as monomers, and the surface tension of the solution decreases significantly with increasing surfactant concentration.[4] Above the CMC, the surface tension remains relatively constant as additional surfactant molecules form micelles.[4][5]

Reported CMC values for **Sodium Methyl 2-Sulfolaurate** in aqueous solutions are summarized in the table below. It is important to note the variation in reported values, which can be attributed to differences in measurement techniques, purity of the surfactant, and experimental conditions such as temperature and the presence of electrolytes.

CMC Value	Temperature	Method	Source
13.20 mmol/L	28 °C	Not Specified	[6][7]
0.45 mmol/L	Not Specified	Conductivity Titration	[6]

Factors Influencing Critical Micelle Concentration

The CMC of an ionic surfactant like **Sodium Methyl 2-Sulfolaurate** is not a fixed value but is influenced by several factors:

- Temperature: For ionic surfactants, the CMC typically exhibits a U-shaped dependence on temperature. It decreases to a minimum value and then increases as the temperature rises. [3][8] This behavior is a result of the interplay between the temperature's effect on the hydration of the hydrophilic head groups and the disruption of the structured water around the hydrophobic tails.[9]
- Addition of Electrolytes: The presence of electrolytes, such as sodium chloride (NaCl),
 generally leads to a decrease in the CMC of anionic surfactants.[6] The added counter-ions
 (Na+) screen the electrostatic repulsion between the negatively charged sulfonate head
 groups of the surfactant molecules, which facilitates their aggregation into micelles at lower
 concentrations.[6]
- Hydrophobicity: The length of the hydrophobic alkyl chain is a key determinant of the CMC.
 Generally, an increase in the hydrophobicity (longer alkyl chain) of a surfactant leads to a lower CMC.[9]
- pH: The pH of the solution can influence the CMC, particularly for surfactants with head groups that can be protonated or deprotonated. **Sodium Methyl 2-Sulfolaurate** is noted to work well in a pH range of 4-9.[1]

Experimental Protocols for CMC Determination

Several methods can be employed to determine the CMC of **Sodium Methyl 2-Sulfolaurate**. The most common techniques for ionic surfactants are surface tension measurement and conductivity measurement.[10]

Surface Tension Method

This method is based on the principle that the surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which it remains relatively constant.[4][5]

Materials and Equipment:

- High-purity Sodium Methyl 2-Sulfolaurate
- Deionized water
- Precision analytical balance
- Volumetric flasks and pipettes
- Tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method)
- · Thermostatically controlled water bath

Procedure:

- Prepare a stock solution: Accurately weigh a known mass of Sodium Methyl 2-Sulfolaurate
 and dissolve it in deionized water in a volumetric flask to prepare a concentrated stock
 solution.
- Prepare a series of dilutions: Prepare a series of solutions with decreasing concentrations of the surfactant by diluting the stock solution with deionized water. The concentration range should span the expected CMC.
- Temperature equilibration: Place the prepared solutions in a thermostatically controlled water bath to ensure all measurements are performed at a constant temperature.
- Surface tension measurement: Measure the surface tension of each solution using a calibrated tensiometer. Ensure the platinum ring or plate is thoroughly cleaned between measurements.

• Data analysis: Plot the surface tension as a function of the logarithm of the surfactant concentration. The plot will typically show two linear regions. The CMC is determined from the intersection of the two lines.

Click to download full resolution via product page

Workflow for CMC determination by the surface tension method.

Conductivity Method

This method is suitable for ionic surfactants and relies on the change in the electrical conductivity of the solution as micelles are formed. Below the CMC, the conductivity increases linearly with concentration. Above the CMC, the rate of increase in conductivity with concentration changes because the micelles are less mobile than the individual ions.[10]

Materials and Equipment:

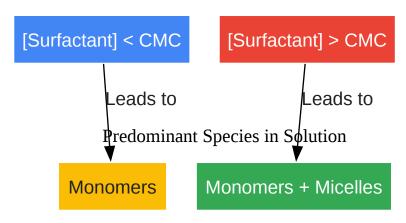
- High-purity Sodium Methyl 2-Sulfolaurate
- Deionized water
- Precision analytical balance
- Volumetric flasks and pipettes
- Conductivity meter with a temperature-compensated probe
- Thermostatically controlled water bath
- · Magnetic stirrer and stir bar

Procedure:

Prepare a stock solution: As described in the surface tension method.

- Initial measurement: Place a known volume of deionized water in a thermostatically controlled beaker with a magnetic stir bar. Immerse the conductivity probe and measure the initial conductivity.
- Titration: Add small, precise volumes of the concentrated surfactant stock solution to the beaker with continuous stirring.
- Conductivity readings: After each addition, allow the solution to equilibrate and record the conductivity.
- Data analysis: Plot the specific conductivity versus the surfactant concentration. The plot will
 show two linear segments with different slopes. The CMC is the concentration at the point of
 intersection of these two lines.

Click to download full resolution via product page


Workflow for CMC determination by the conductivity method.

Signaling Pathways and Logical Relationships

The formation of micelles is a self-assembly process driven by thermodynamics. The logical relationship leading to micelle formation is illustrated below.

Surfactant Concentration

Click to download full resolution via product page

Relationship between surfactant concentration and species in solution.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Rapid Determination of Surfactant Critical Micelle Concentrations Using Pressure-Driven Flow with Capillary Electrophoresis Instrumentation PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. scialert.net [scialert.net]
- 4. Critical micelle concentration Wikipedia [en.wikipedia.org]
- 5. Buy Sodium Methyl 2-Sulfolaurate (EVT-457287) | 4016-21-1 [evitachem.com]
- 6. Sodium Methyl 2-Sulfolaurate | 4016-21-1 | Benchchem [benchchem.com]
- 7. Synthesis of sodium methyl 2-sulfolaurate and its application in acrylate emulsion polymerization [journal.buct.edu.cn]
- 8. scispace.com [scispace.com]

- 9. Method of Determination of CMC | PPT [slideshare.net]
- 10. justagriculture.in [justagriculture.in]
- To cite this document: BenchChem. [Critical Micelle Concentration of Sodium Methyl 2-Sulfolaurate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1630109#sodium-methyl-2-sulfolaurate-critical-micelle-concentration-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com